

Spectroscopic Data for 3-Bromoindazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromoindazole

Cat. No.: B152527

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Bromoindazole** (CAS 40598-94-5), a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this report combines available experimental data with data from closely related compounds to provide a comprehensive resource for researchers. The experimental protocols provided are generalized for the acquisition of such data for indazole derivatives.

Spectroscopic Data

The structural elucidation of **3-Bromoindazole** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **3-Bromoindazole**.

¹H NMR Data (Experimental)

The following proton NMR data has been reported for **3-Bromoindazole**.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
13.4	broad singlet	1H, N-H
7.57	multiplet	2H, Ar-H
7.45	triplet	1H, Ar-H
7.22	triplet	1H, Ar-H

Solvent: CDCl_3

^{13}C NMR Data (Predicted for a Related Compound)

Experimental ^{13}C NMR data for **3-Bromoindazole** is not readily available in the public domain. The following table presents predicted chemical shifts for the structurally similar compound, 3-Bromo-6-(trifluoromethyl)-1H-indazole, to provide an estimation of the expected chemical shift ranges.

Chemical Shift (δ , ppm)	Assignment
~140 - 145	C-7a
~125 - 130 (q)	C-6 (coupled to F)
~122 - 126	C-5
~120 - 124 (q)	-CF ₃
~118 - 122	C-3a
~115 - 120	C-4
~110 - 115	C-3
~105 - 110	C-7

Note: These are predicted values for a related compound and may not represent the exact chemical shifts for **3-Bromoindazole**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for **3-Bromoindazole** is not readily available, the following table lists the expected characteristic absorption bands for the indazole core structure.

Wavenumber (cm ⁻¹)	Vibration
3300-3000	N-H stretch
3100-3000	Aromatic C-H stretch
1620-1450	C=C and C=N stretching (aromatic and pyrazole rings)
900-650	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) Data (Experimental)

m/z	Interpretation
198	[M+2] ⁺
196	[M] ⁺

The presence of two peaks of almost equal intensity separated by 2 m/z units is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds such as **3-Bromoindazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Bromoindazole** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Acquisition:

- The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.
- A standard one-pulse sequence is used.
- Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

- The ¹³C NMR spectrum is acquired on the same spectrometer.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum.
- A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
- A significantly larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
- The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **3-Bromoindazole** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction:

- For a solid sample like **3-Bromoindazole**, it can be introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization (Electron Ionization - EI):

- In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to ionize and fragment.

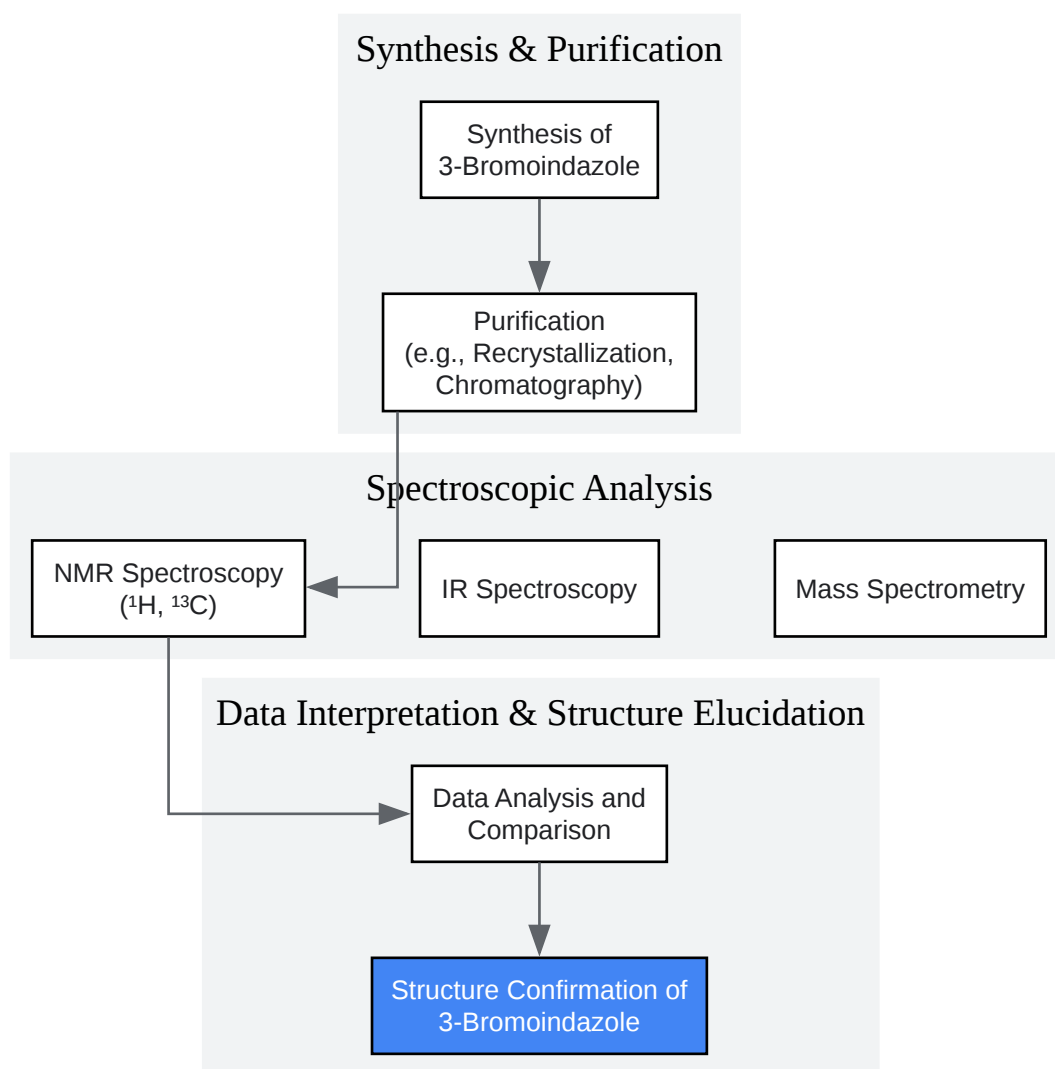
Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **3-Bromoindazole**.



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Caption: A generalized workflow for the synthesis and spectral characterization of **3-Bromoindazole**.

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